molecular formula C8H16ClNO2 B121160 Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride CAS No. 142547-15-7

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

Cat. No.: B121160
CAS No.: 142547-15-7
M. Wt: 193.67 g/mol
InChI Key: RYBMXCZWUCHLJB-HHQFNNIRSA-N
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Description

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a crystalline powder that appears white in color and has a melting point ranging from 97°C to 100°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride involves several steps. One common method includes the esterification of cis-2-amino-1-cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride can be compared with similar compounds such as:

    Ethyl trans-2-amino-1-cyclopentane carboxylate hydrochloride: This compound has a different stereochemistry, which can lead to variations in its chemical and biological properties.

    Ethyl 2-amino-1-cyclohexane carboxylate hydrochloride: The cyclohexane ring in this compound provides different steric and electronic effects compared to the cyclopentane ring in this compound.

The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBMXCZWUCHLJB-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369354
Record name Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142547-15-7
Record name Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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